1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core structure
Preparation Methods
The synthesis of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters and amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include pyrazole esters, amides, and hydrazine derivatives .
Scientific Research Applications
1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with a phenyl group instead of an ethyl group.
5-Hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester: Contains a hydroxyl group, which imparts different chemical properties
Properties
IUPAC Name |
1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMIKDINGXSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592935 |
Source
|
Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143392-60-3 |
Source
|
Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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